molecular formula C16H24O4 B7796825 brefeldin A CAS No. 60132-23-2

brefeldin A

Cat. No.: B7796825
CAS No.: 60132-23-2
M. Wt: 280.36 g/mol
InChI Key: KQNZDYYTLMIZCT-KQPMLPITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Brefeldin A can be synthesized through various methods. One common approach involves the use of nuclear magnetic resonance techniques, infrared spectrometry, electrospray ionization mass spectroscopy, and X-ray analysis to identify and synthesize the compound . The synthesis typically involves the formation of a macrocyclic lactone structure, which is a key feature of this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Penicillium brefeldianum or other related fungal species in liquid culture. The compound is then extracted and purified using various chromatographic techniques .

Biological Activity

Brefeldin A (BFA) is a fungal metabolite known for its profound effects on cellular processes, particularly those involving the Golgi apparatus and membrane trafficking. This article explores the biological activity of BFA, focusing on its mechanisms of action, effects on various cell types, and implications for research and therapy.

BFA primarily disrupts the function of the Golgi apparatus by inhibiting the guanine nucleotide exchange factor (GEF) activity of ARF (ADP-ribosylation factor), which is crucial for coat protein assembly on Golgi membranes. This inhibition leads to a cascade of cellular changes, including:

  • Disruption of Membrane Traffic : BFA causes the Golgi apparatus to disassemble and merge with the endoplasmic reticulum (ER), leading to a halt in protein secretion. The drug induces swelling of ER cisternae and alters the structure of Golgi stacks without completely disassembling them in plant cells .
  • Alteration in Protein Secretion : In various cell types, BFA has been shown to inhibit the transport of secretory proteins to the cell surface by approximately 80% and hemicellulose secretion by about 50% .

Animal Cells

In mammalian cells, BFA treatment leads to significant alterations in endocytic pathways and membrane polarity. For instance:

  • Epithelial Cells : In MDCK (Madin-Darby Canine Kidney) cells, BFA disrupts the polarity of transferrin receptors, affecting endocytic sorting processes critical for maintaining epithelial integrity .
  • Cancer Cells : BFA induces apoptosis in ovarian carcinoma cell lines (OVCAR-3 and SK-OV-3) through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .

Plant Cells

BFA's effects on plant cells differ notably from those in animal cells:

  • Cell Wall Polysaccharides : In sycamore maple cells, BFA inhibits the secretion of xyloglucan, a major component of hemicellulose, while altering glycosylation patterns of proteins .
  • Structural Changes : The drug induces large clusters of Golgi stacks and increases trans-Golgi cisternae without disassembly, showcasing unique responses compared to animal cells .

Study 1: Effect on Ovarian Carcinoma Cells

A study demonstrated that BFA treatment led to significant apoptosis in ovarian cancer cells. The mechanism involved ROS production and subsequent activation of apoptotic pathways, highlighting its potential as a therapeutic agent against certain cancers .

Study 2: Impact on Epithelial Cell Polarity

Research involving MDCK cells showed that BFA treatment resulted in rapid loss of plasma membrane polarity without affecting tight junctions. This finding underscores the drug's role in disrupting endocytic sorting mechanisms essential for maintaining epithelial function .

Data Summary

Cell Type Effect of this compound Mechanism
Epithelial (MDCK)Disruption of transferrin receptor polarityInhibition of endocytosis
Ovarian CarcinomaInduction of apoptosisActivation of mitochondrial pathways and ROS
Plant Cells (Sycamore)Inhibition of xyloglucan secretion; alteration in Golgi structureBlockage of protein transport

Properties

IUPAC Name

(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNZDYYTLMIZCT-KQPMLPITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880041
Record name Brefeldin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20350-15-6, 60132-23-2
Record name Brefeldin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20350-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brefeldin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020350156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brefeldin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name brefeldin A
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107456
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name brefeldin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name brefeldin A
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name brefeldin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Brefeldin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREFELDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0D35F9K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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